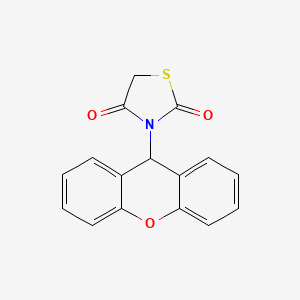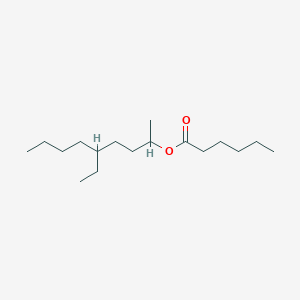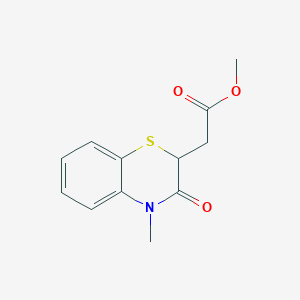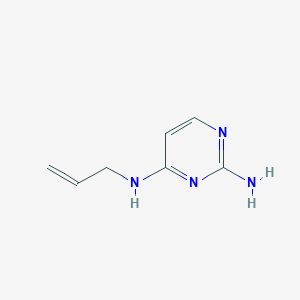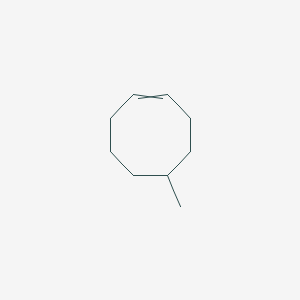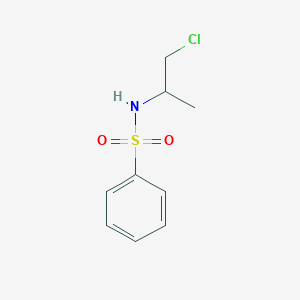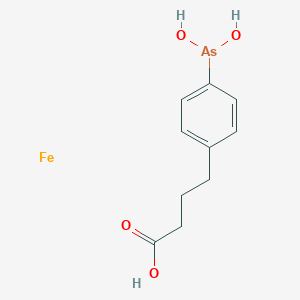
4-(4-dihydroxyarsanylphenyl)butanoic acid;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron is a complex organoarsenic compound that incorporates both arsenic and iron within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-(4-dihydroxyarsanylphenyl)butanoic acid moiety, followed by the incorporation of iron.
-
Preparation of 4-(4-Dihydroxyarsanylphenyl)butanoic Acid
Step 1: Synthesis of 4-bromophenylbutanoic acid through a bromination reaction.
Step 2: Conversion of 4-bromophenylbutanoic acid to 4-(4-dihydroxyarsanylphenyl)butanoic acid via a nucleophilic substitution reaction with an arsenic-containing reagent.
-
Incorporation of Iron
Step 3: Coordination of iron to the 4-(4-dihydroxyarsanylphenyl)butanoic acid through complexation reactions under controlled conditions, often involving iron salts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron undergoes various chemical reactions, including:
Oxidation: The arsenic moiety can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different arsenic-containing species.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases related to arsenic metabolism.
Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.
作用机制
The mechanism of action of 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with proteins and enzymes involved in arsenic metabolism and iron homeostasis.
Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and metal ion transport.
相似化合物的比较
Similar Compounds
4-(4-Hydroxyphenyl)butanoic Acid: Lacks the arsenic and iron components, making it less complex.
4-Phenylbutanoic Acid: Similar structure but without the hydroxyl and arsenic groups.
Butanoic Acid Derivatives: Various derivatives with different functional groups and properties.
Uniqueness
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron is unique due to the presence of both arsenic and iron, which imparts distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
5442-31-9 |
|---|---|
分子式 |
C10H13AsFeO4 |
分子量 |
327.97 g/mol |
IUPAC 名称 |
4-(4-dihydroxyarsanylphenyl)butanoic acid;iron |
InChI |
InChI=1S/C10H13AsO4.Fe/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15;/h4-7,14-15H,1-3H2,(H,12,13); |
InChI 键 |
SDYZOQBEIANSNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCC(=O)O)[As](O)O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


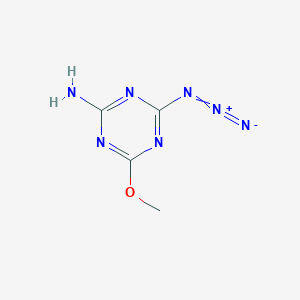
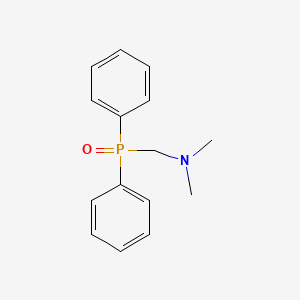
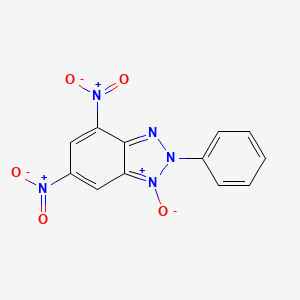
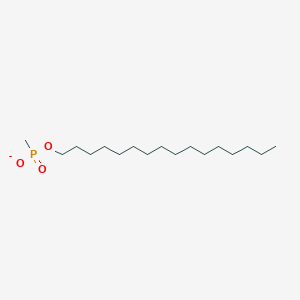
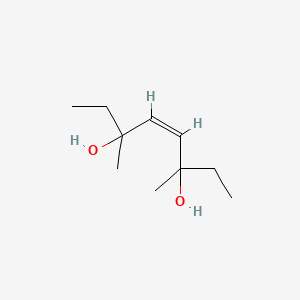
![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
